molecular formula C12H9F3N2O5 B13479571 3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-(trifluoromethoxy)benzoic acid

3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-(trifluoromethoxy)benzoic acid

Cat. No.: B13479571
M. Wt: 318.20 g/mol
InChI Key: VKBRFYHIMLPUGU-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the diazinan ring followed by the introduction of the trifluoromethoxy group and the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the diazinan ring or the benzoic acid moiety.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethoxy)benzoic acid: Lacks the diazinan ring but shares the trifluoromethoxy group.

    2,4-dioxo-1,3-diazinan-1-yl benzoic acid: Contains the diazinan ring but lacks the trifluoromethoxy group.

Uniqueness

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid is unique due to the combination of the trifluoromethoxy group and the diazinan ring, which imparts distinct chemical and biological properties. This combination may enhance its reactivity, stability, and potential for specific applications compared to similar compounds.

Properties

Molecular Formula

C12H9F3N2O5

Molecular Weight

318.20 g/mol

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C12H9F3N2O5/c13-12(14,15)22-8-2-1-6(10(19)20)5-7(8)17-4-3-9(18)16-11(17)21/h1-2,5H,3-4H2,(H,19,20)(H,16,18,21)

InChI Key

VKBRFYHIMLPUGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)OC(F)(F)F

Origin of Product

United States

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